4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione, also known as DQ-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DQ-2 is a quinazoline derivative that has shown promising anticancer activity in preclinical studies.
Scientific Research Applications
Antimicrobial, Analgesic, and Anti-inflammatory Activities
Quinazoline derivatives have been synthesized and screened for various biological activities, including antimicrobial, analgesic, and anti-inflammatory effects. A study demonstrated that certain quinazoline derivatives, particularly those with substitutions at specific positions, exhibit significant activity against microbes, and possess analgesic and anti-inflammatory properties (Dash, Dash, Laloo, & Medhi, 2017). This indicates the potential of quinazoline derivatives as a source for developing new therapeutic agents with reduced side effects.
Catalytic Applications
Research has also explored the use of quinazoline derivatives in catalytic applications, showcasing their versatility beyond pharmacological uses. For instance, amino-functionalized carbon nanofibres have been utilized as efficient metal-free catalysts for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles, using water as a reaction medium. This process not only highlights the catalytic potential of quinazoline derivatives but also contributes to green chemistry by employing CO2 as a feedstock (Kumar et al., 2015).
Antitumor and Antibacterial Activity
The quinazoline scaffold has been modified to generate novel compounds with antitumor and antibacterial activities. Research into dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives has revealed promising antitumor properties against ascites carcinoma models and antibacterial efficacy, suggesting the potential of quinazoline derivatives in cancer therapy and infection control (Markosyan et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, cytokines, hormone receptors, and cytoplasmic proteins, which are all involved in cellular functions such as cell signaling, growth, and division .
Mode of Action
4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione interacts with its targets by inhibiting the signal transduction mediated by tyrosine kinases . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The compound affects the biochemical pathways mediated by tyrosine kinases. By inhibiting these enzymes, it disrupts the signal transduction pathways, leading to downstream effects such as altered cell growth and division .
Result of Action
The molecular and cellular effects of 4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione’s action primarily involve the disruption of normal cell signaling, growth, and division due to its inhibitory effect on tyrosine kinases . This can potentially lead to the treatment of diseases such as tumoral diseases and diseases of the lungs and respiratory tract .
properties
IUPAC Name |
4-(2,2-dimethoxyethylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-16-10(17-2)7-13-11-8-5-3-4-6-9(8)14-12(18)15-11/h3-6,10H,7H2,1-2H3,(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHZLUHVMOCNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC(=S)NC2=CC=CC=C21)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione |
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